2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one

概要

説明

“2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one” is a natural product found in Nicotiana tabacum . It is a metabolite of BHT (D429480), which acts as an antioxidant .

Molecular Structure Analysis

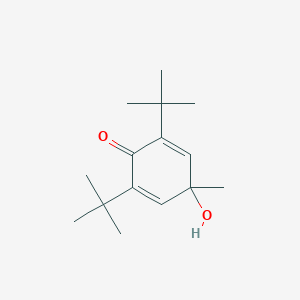

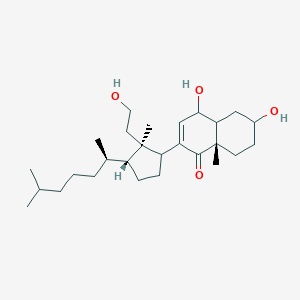

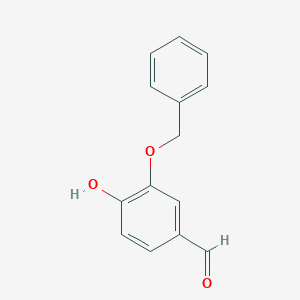

The molecular formula of this compound is C15H24O2 . The IUPAC name is 2,6-di tert -butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one . The molecular weight is 236.35 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 236.3499 and a molecular formula of C15H24O2 . The compound’s IUPAC Standard InChI is InChI=1S/C15H24O2/c1-13(2,3)10-8-15(7,17)9-11(12(10)16)14(4,5)6/h8-9,17H,1-7H3 .科学的研究の応用

Antioxidant in Food and Cosmetic Industry

BHT-OH: is widely used as an antioxidant to prevent the oxidative deterioration of fats and oils in food products, which can lead to rancidity. It extends the shelf life of food items by protecting against the deleterious effects of exposure to oxygen. In the cosmetic industry, BHT-OH serves a similar purpose, preserving the integrity and longevity of skincare and beauty products by preventing the oxidation of organic compounds that can cause spoilage and degradation .

Stabilizer in Industrial Applications

In industrial settings, BHT-OH is employed as a stabilizer for various materials, including rubber and plastics. It helps in preventing the oxidative degradation of these materials, thereby enhancing their durability and performance. Its stabilizing properties are particularly valuable in products that are exposed to high temperatures or oxidative environments .

Fuel Additive

BHT-OH: is utilized as a fuel additive in the petroleum industry. It acts as an antioxidant, preventing the formation of gums and other oxidation products that can clog fuel systems and reduce engine efficiency. By improving the stability of fuel, it contributes to better engine performance and longevity .

Pharmaceutical Applications

Due to its antioxidant properties, BHT-OH is also explored in pharmaceutical formulations. It can protect active pharmaceutical ingredients from oxidation, thus maintaining their efficacy and safety. Additionally, its potential in modulating oxidative stress makes it a compound of interest in the development of therapeutic agents .

Biological Activity and Electron Transfer

BHT-OH: and its derivatives exhibit significant biological activity, making them useful in various biochemical applications. They play a crucial role in electron transfer processes, which are fundamental to many biological systems. The redox properties of quinones, a class of compounds to which BHT-OH belongs, are essential in cellular respiration and photosynthesis .

Synthesis of Benzoquinone Derivatives

The unique chemical structure of BHT-OH makes it a valuable precursor in the synthesis of new benzoquinone derivatives. These derivatives are studied for their reactivity and potential applications in organic and coordination chemistry. The interest in these compounds is driven by their redox properties and their role in oxygen transfer processes in living systems .

Safety and Hazards

作用機序

Target of Action

It is known that bht-oh is a derivative of phenol and is used for its antioxidant properties . Antioxidants like BHT-OH typically target reactive oxygen species (ROS) in biological systems, neutralizing them to prevent oxidative damage to cells.

Mode of Action

BHT-OH, like many antioxidants, works by donating a hydrogen atom to free radicals. This action stabilizes the free radical and prevents it from causing oxidative damage to other molecules in the system . The mode of action of BHT-OH is similar to that of its parent compound, butylated hydroxytoluene (BHT), which is also an antioxidant .

Biochemical Pathways

By neutralizing ROS, BHT-OH can help maintain the balance of oxidative and reductive reactions in the cell, which is crucial for many cellular processes .

Pharmacokinetics

It is known that bht, the parent compound of bht-oh, is lipophilic and is mainly distributed in the liquid phase in the environment . This suggests that BHT-OH may have similar properties and could be distributed in lipid-rich areas of the body after absorption. More research is needed to fully understand the pharmacokinetics of BHT-OH.

Action Environment

The action of BHT-OH can be influenced by various environmental factors. For instance, the presence of other antioxidants can affect the efficacy of BHT-OH. Additionally, factors such as temperature and pH can influence the stability of BHT-OH . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of BHT-OH.

特性

IUPAC Name |

2,6-ditert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-13(2,3)10-8-15(7,17)9-11(12(10)16)14(4,5)6/h8-9,17H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBHJILNHNRDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146165 | |

| Record name | 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | |

CAS RN |

10396-80-2 | |

| Record name | 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10396-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010396802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCK267MPS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0166723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is BHT-OH and how is it formed?

A: 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one, commonly known as BHT-OH, is a metabolite of the synthetic antioxidant butylated hydroxytoluene (BHT). BHT is commonly added to foods, cosmetics, and plastics to prevent oxidation and increase shelf life. In biological systems, BHT can be metabolized into several compounds, including BHT-OH. [, , , ]

Q2: Is BHT-OH more toxic than BHT?

A: Research suggests that BHT-OH may be more toxic than its parent compound, BHT. In mice, BHT-OH exhibited a lower LD50 value (a measure of acute toxicity) compared to BHT, indicating greater toxicity. [] Additionally, studies have shown that BHT-OH can be further metabolized into quinoid metabolites, which are known to be toxic. [, ]

Q3: How is BHT-OH metabolized?

A: BHT-OH can be further metabolized into other compounds, including the quinone methide (QM-OH). The formation of QM-OH from BHT is a two-step process: first, BHT is hydroxylated to form BHT-OH, and then BHT-OH is oxidized to form QM-OH. [] This metabolic pathway is particularly active in the liver microsomes of mice treated with phenobarbital, an inducer of cytochrome P450 enzymes. []

Q4: What is the significance of QM-OH formation from BHT-OH?

A: QM-OH, a metabolite formed from BHT-OH, is suggested to be involved in BHT-induced lung toxicity. Studies have shown that mice have a higher constitutive P450 activity for the formation of QM-OH from BHT in their lung microsomes compared to rats, supporting this hypothesis. []

Q5: How prevalent is BHT and its metabolites in humans?

A: Studies have detected BHT and several of its metabolites, including BHT-OH, in human serum samples. [] This suggests that humans are exposed to BHT and its metabolites through various sources, including diet and environmental exposure. Further research is needed to fully understand the implications of these findings for human health. []

Q6: What are the analytical methods used to detect and quantify BHT-OH?

A: BHT-OH and other BHT metabolites can be detected and quantified using analytical techniques such as Gas Chromatography/Mass Spectrometry (GC/MS). [] This method allows for the separation and identification of different BHT metabolites based on their mass-to-charge ratios. [] Accurate quantification of these compounds is crucial for understanding their levels in various matrices and assessing potential human health risks.

Q7: Are there any known genetic factors influencing the metabolism and effects of BHT and its metabolites?

A: Yes, studies in mice have shown that susceptibility to lung tumors and the metabolism of BHT are influenced by genetic factors. The presence of specific genes, such as the pulmonary adenoma susceptibility (pas) genes, can influence the development of lung tumors, even without exposure to carcinogens. [] Additionally, genetic variations might determine the ability of an organism to hydroxylate BHT to form BHT-OH. [] These genetic factors contribute to the variability in BHT metabolism and its effects observed across different individuals and species.

Q8: What are the implications of BHT-OH formation for the use of BHT as a food additive?

A: The potential for BHT to be metabolized into BHT-OH and other metabolites with potential toxicity raises concerns about its use as a food additive. [] While BHT is considered safe at authorized levels, its ubiquitous presence in food and other products, combined with the controversial toxicological data on its metabolites, necessitates further research to evaluate its long-term effects on human health. [] Understanding the metabolic pathways and potential toxicity of BHT and its metabolites is crucial for making informed decisions about its continued use in consumer products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

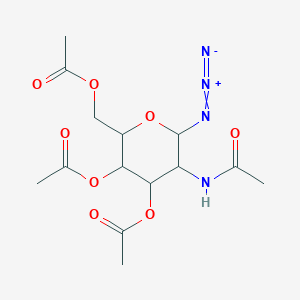

![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)

![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)